molecular formula C9H9ClO B131547 3-(2-Chlorophenyl)propanal CAS No. 157433-36-8

3-(2-Chlorophenyl)propanal

Cat. No.: B131547
CAS No.: 157433-36-8
M. Wt: 168.62 g/mol
InChI Key: GCADRZXDZQALMW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propanal is an organic compound with the molecular formula C9H9ClO It is a chlorinated aromatic aldehyde, characterized by the presence of a chlorophenyl group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Chlorophenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H4Cl+CH3CH2COClAlCl3C6H4ClCH2CH2CHO\text{C}_6\text{H}_4\text{Cl} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CHO} C6​H4​Cl+CH3​CH2​COClAlCl3​​C6​H4​ClCH2​CH2​CHO

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products:

    Oxidation: 3-(2-Chlorophenyl)propanoic acid.

    Reduction: 3-(2-Chlorophenyl)propanol.

    Substitution: 3-(2-Hydroxyphenyl)propanal (if hydroxyl group replaces chlorine).

Scientific Research Applications

3-(2-Chlorophenyl)propanal has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 3-(3-Chlorophenyl)propanal
  • 3-(4-Chlorophenyl)propanal
  • 3-(2-Fluorophenyl)propanal

Comparison: 3-(2-Chlorophenyl)propanal is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, such as 3-(3-Chlorophenyl)propanal and 3-(4-Chlorophenyl)propanal, the ortho position of the chlorine atom in this compound can lead to different steric and electronic effects, impacting its chemical behavior and biological activity.

Properties

IUPAC Name

3-(2-chlorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCADRZXDZQALMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618926
Record name 3-(2-Chlorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157433-36-8
Record name 3-(2-Chlorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the procedure of Stage B of Preparation 9, 1 g of the product of Stage B and 2.5 ml of triethylamine, 1.75 ml of dimethyl sulfoxide and 2.8 g of pyridinium sulfotrioxide complex were reacted to obtain after chromatography on silica, eluant: ethyl acetate-hexane (1-9), 425 mg (43%) of the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Synthesis routes and methods II

Procedure details

2-Chloro-iodobenzene (700 mg), allyl alcohol (256 mg, 1.5 eq.), palladium acetate (13 mg, 0.02 eq), sodium bicarbonate (616 mg, 2.5 eq), and tetrabutylammonium chloride (816 mg, 1 eq) were mixed together in anhydrous DMF (12 mL). The mixture was stirred at 30° C. for 24 h, then diluted with water. The crude mixture was extracted into EtOAc 3×, and the organic layer was washed with water twice, then brine, and then dried over sodium sulfate, and concentrated. The residue was purified by chromatography (gradient: 88:12 hexanes:EtOAc to 1:1 hexanes:EtOAc) delivering the product (200 mg, 40% yield). 1H-NMR (300 MHz, CDCl3) δ 9.80 (s, 1H), 7.38-7.30 (m, 1H), 7.28-7.10 (m, 3H), 3.10-3.02 (m, 2H), 2.84-2.68 (m, 2H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
616 mg
Type
reactant
Reaction Step One
Quantity
816 mg
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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